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molecular formula C15H13ClN2O2 B122952 2-Amino-3-benzoyl-5-chlorobenzeneacetamide CAS No. 78281-71-7

2-Amino-3-benzoyl-5-chlorobenzeneacetamide

Cat. No. B122952
M. Wt: 288.73 g/mol
InChI Key: BNUTYMOAQFOMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04313949

Procedure details

A mixture of 21.34 g (0.0639 mole) of 2-amino-3-benzoyl-5-chloro-α-(methylthio)-phenylacetamide and excess Raney nickel in a mixture of 900 ml of absolute ethanol and 200 ml of dimethylformamide was stirred at room temperature for 45 min. The mixture was filtered through celite to remove the Raney nickel. The solvent was removed in vacuo to give a yellow solid which when recrystallized melted at 213.5°-215.0° C.(d).
Name
2-amino-3-benzoyl-5-chloro-α-(methylthio)-phenylacetamide
Quantity
21.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][C:5]([Cl:16])=[CH:4][C:3]=1[CH:17](SC)[C:18]([NH2:20])=[O:19]>[Ni].C(O)C.CN(C)C=O>[NH2:1][C:2]1[C:7]([C:8](=[O:15])[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][C:5]([Cl:16])=[CH:4][C:3]=1[CH2:17][C:18]([NH2:20])=[O:19]

Inputs

Step One
Name
2-amino-3-benzoyl-5-chloro-α-(methylthio)-phenylacetamide
Quantity
21.34 g
Type
reactant
Smiles
NC1=C(C=C(C=C1C(C1=CC=CC=C1)=O)Cl)C(C(=O)N)SC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove the Raney nickel
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid which when
CUSTOM
Type
CUSTOM
Details
recrystallized melted at 213.5°-215.0° C.(d)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
NC1=C(C=C(C=C1C(C1=CC=CC=C1)=O)Cl)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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